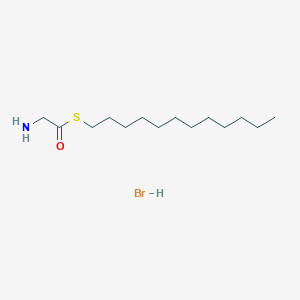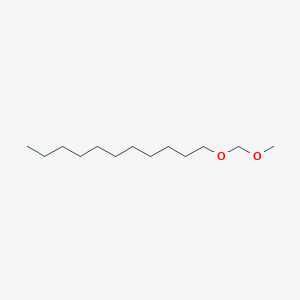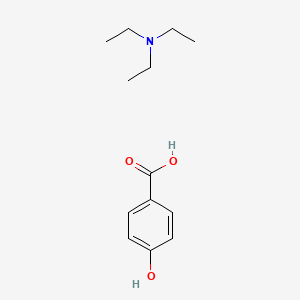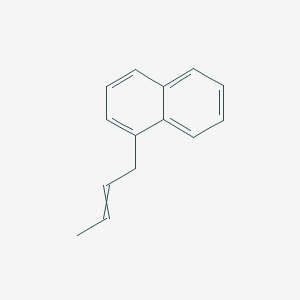
1-(But-2-en-1-yl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(But-2-en-1-yl)naphthalene is an organic compound that belongs to the class of naphthalenes Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-2-en-1-yl)naphthalene can be achieved through several methods. One common approach involves the alkylation of naphthalene with but-2-en-1-yl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) and is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to maximize efficiency and minimize by-products. The purification of the final product is typically achieved through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1-(But-2-en-1-yl)naphthalene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bond in the but-2-en-1-yl group to a single bond, forming 1-(butyl)naphthalene.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Naphthalene-1-carboxylic acid derivatives
Reduction: 1-(Butyl)naphthalene
Substitution: Nitro derivatives of naphthalene
Wissenschaftliche Forschungsanwendungen
1-(But-2-en-1-yl)naphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(But-2-en-1-yl)naphthalene involves its interaction with molecular targets through its aromatic and aliphatic functional groups. The compound can participate in various chemical reactions, such as electrophilic substitution, due to the electron-rich nature of the naphthalene ring. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(But-3-en-1-yl)naphthalene: Similar structure but with a different position of the double bond in the butyl group.
1-(Butyl)naphthalene: Lacks the double bond in the butyl group, making it less reactive in certain chemical reactions.
2-(But-2-en-1-yl)naphthalene: The but-2-en-1-yl group is attached to a different position on the naphthalene ring.
Uniqueness
1-(But-2-en-1-yl)naphthalene is unique due to the specific position of the double bond in the but-2-en-1-yl group, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable compound for studying the effects of double bond positioning on chemical behavior and reactivity .
Eigenschaften
CAS-Nummer |
78237-60-2 |
|---|---|
Molekularformel |
C14H14 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
1-but-2-enylnaphthalene |
InChI |
InChI=1S/C14H14/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h2-6,8-11H,7H2,1H3 |
InChI-Schlüssel |
FYPIKZHRZIOCCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


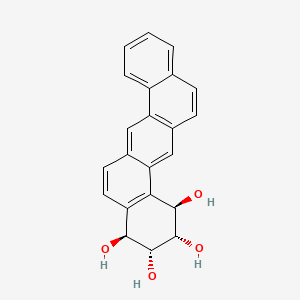

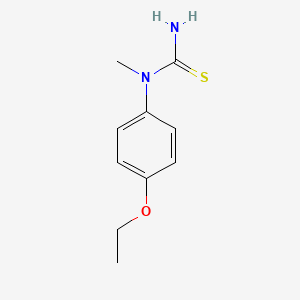
![5-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14447311.png)



